Improved synthesis of Ivabradine

,

Zhongguo Yaowu Huaxue Zazhi,

2010,

20(2),

106-109

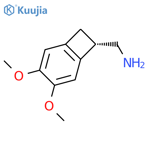

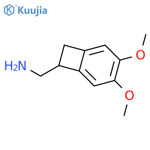

![[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methanamine structure](https://ko.kuujia.com/scimg/cas/869856-07-5x500.png)